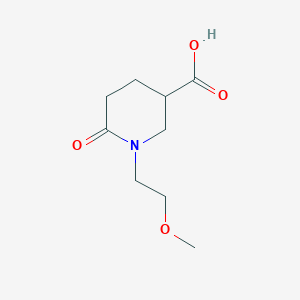

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid

CAS No.: 915920-08-0

Cat. No.: VC3048380

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915920-08-0 |

|---|---|

| Molecular Formula | C9H15NO4 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H15NO4/c1-14-5-4-10-6-7(9(12)13)2-3-8(10)11/h7H,2-6H2,1H3,(H,12,13) |

| Standard InChI Key | FVGPDAWXQBRLSV-UHFFFAOYSA-N |

| SMILES | COCCN1CC(CCC1=O)C(=O)O |

| Canonical SMILES | COCCN1CC(CCC1=O)C(=O)O |

Introduction

Chemical Structure and Properties

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid features a six-membered piperidine ring with key functional groups including a methoxyethyl substituent at the nitrogen position, an oxo group at the 6-position, and a carboxylic acid group at the 3-position. This structural arrangement contributes to its unique chemical properties and potential biological activities.

Molecular Characteristics

The compound has a molecular formula of C9H15NO4 and belongs to the broader class of piperidine carboxylic acids. Its structure bears similarity to other functionalized piperidines such as (3S)-1-methyl-6-oxopiperidine-3-carboxylic acid, which has a molecular weight of 157.17 g/mol . The methoxyethyl substituent at the nitrogen position differentiates it from simpler derivatives while potentially enhancing its pharmacokinetic properties.

Physical Properties

Physical properties of 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid can be compared with related compounds. For instance, related piperidine compounds typically exist as white to off-white solids with varying solubility profiles. The presence of both the carboxylic acid and the methoxy group likely contributes to its solubility in polar solvents, while the piperidine ring provides a degree of lipophilicity. These characteristics potentially make the compound suitable for various pharmaceutical applications.

Synthesis and Chemical Reactivity

The synthesis of 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step processes similar to those used for structurally related compounds.

Synthetic Routes

The synthesis of related compounds such as (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. Similar synthetic approaches can be applied to 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid, potentially including N-alkylation of appropriate piperidine precursors with methoxyethyl halides, followed by oxidation to introduce the oxo functionality and carboxylation reactions to install the carboxylic acid group.

Chemical Reactions

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical transformations owing to its functional groups. As observed with related compounds, these reactions may include:

-

Oxidation reactions involving the piperidine ring

-

Reduction of the oxo group to yield hydroxyl derivatives

-

Esterification of the carboxylic acid group

-

Nucleophilic substitution reactions involving the methoxyethyl group

-

Amide formation through the carboxylic acid functionality

These reaction pathways provide opportunities for structural modification to enhance biological activity or improve physicochemical properties.

Biological Activities

The biological activity profile of 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid can be inferred from studies on structurally related compounds.

Pharmacological Effects

Similar piperidine derivatives have shown notable biological activities. For instance, compounds with the piperidine scaffold have demonstrated antimicrobial properties . The specific substituent pattern in 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid, particularly the 6-oxo functionality and the 3-carboxylic acid group, may confer unique pharmacological properties.

Structure-Activity Relationships

Table 1: Structure-Activity Relationships in Related Piperidine Derivatives

| Compound | Structural Features | Potential Biological Activities |

|---|---|---|

| 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid | Methoxyethyl at N-position, 6-oxo group, 3-carboxylic acid | Potential antimicrobial, anti-inflammatory, analgesic properties |

| (3S)-1-methyl-6-oxopiperidine-3-carboxylic acid | Methyl at N-position, 6-oxo group, 3-carboxylic acid | Potential receptor modulation, enzymatic inhibition |

| (2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | Chlorophenyl at 2-position, methoxyethyl at N-position | Potential analgesic and anti-inflammatory activity |

The structure-activity relationships observed in these related compounds suggest that the specific arrangement of functional groups in 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid may contribute to its potential biological activities. The methoxyethyl group at the nitrogen position could enhance membrane permeability, while the carboxylic acid functionality might facilitate interactions with biological targets.

Anti-Proliferative Activity

Research on structurally related compounds has revealed significant anti-proliferative activities against cancer cell lines. Studies have shown that certain piperidine derivatives exhibit activity against MIA PaCa-2 pancreatic and U-2 osteosarcoma cancer cell lines . Table 2 illustrates the anti-proliferative activities observed in related compounds:

Table 2: Anti-Proliferative Activity of Selected Compounds

| Compound | IC50 (μmol/L) - MIA PaCa-2 | IC50 (μmol/L) - U-2 OS |

|---|---|---|

| Compound 6 | 2.30 ± 0.23 | 2.20 ± 0.05 |

| Compound 13 | 0.38 ± 0.21 | 0.91 ± 0.44 |

| Compound 18 | 0.23 ± 0.09 | 0.64 ± 0.33 |

While these values are for different but related compounds, they suggest that 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid may possess similar anti-proliferative potential, warranting further investigation.

Research Applications

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid has several potential applications in research and pharmaceutical development.

Drug Development

Given the potential biological activities of piperidine derivatives, 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid may serve as a scaffold for developing novel therapeutic agents. Its structural features make it a candidate for further modification to enhance specificity and potency against various targets. For example, related compounds have shown promise as antimicrobial agents, suggesting similar potential for this compound .

Synthetic Building Block

The compound can serve as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activities. The presence of the carboxylic acid group provides a reactive site for further functionalization, enabling the creation of amides, esters, and other derivatives with potentially improved pharmacological profiles.

Mechanistic Studies

The compound may also be utilized in studies investigating the mechanism of action of piperidine derivatives. The specific arrangement of functional groups could provide insights into structure-activity relationships and binding interactions with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

A comparative analysis of 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid with structurally related compounds provides insights into its unique characteristics and potential advantages.

Structural Comparisons

Table 3: Structural Comparison of Related Piperidine Derivatives

This comparison highlights the structural distinctiveness of 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid relative to its analogs. While it shares the core piperidine ring, oxo group at C6, and carboxylic acid at C3 with other derivatives, the specific combination of these features with the 2-methoxyethyl substituent at the nitrogen position confers unique properties.

Functional Group Effects

The presence of the 2-methoxyethyl group at the nitrogen position in 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid, compared to the methyl group in (3S)-1-methyl-6-oxopiperidine-3-carboxylic acid, potentially influences several properties:

-

Enhanced solubility due to the additional oxygen atom

-

Modified lipophilicity affecting membrane permeability

-

Potential for additional hydrogen bonding interactions

-

Altered metabolic stability

These differences may translate to distinct pharmacokinetic and pharmacodynamic profiles.

Future Research Directions

Research on 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid presents several promising avenues for future investigation.

Structure-Activity Relationship Studies

Further exploration of structure-activity relationships through the synthesis of derivatives with modifications at various positions could provide valuable insights into the structural requirements for biological activity. Specific areas for investigation include:

-

Stereochemical variations at the C3 position

-

Modifications of the methoxyethyl chain length and terminal functionality

-

Introduction of additional substituents on the piperidine ring

-

Bioisosteric replacements of the oxo group

Mechanism of Action Studies

Detailed studies on the mechanism of action of 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid and its derivatives would enhance understanding of their biological activities. This could involve:

-

Identification of specific molecular targets

-

Characterization of binding interactions

-

Evaluation of effects on cellular pathways

-

Development of structure-based models for rational drug design

Therapeutic Applications

Exploration of the therapeutic potential of 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid in various disease models could reveal new applications. Based on the activities observed in related compounds, potential areas for investigation include:

-

Antimicrobial activity against resistant pathogens

-

Anti-inflammatory effects in chronic inflammatory conditions

-

Anticancer activity in various tumor models

-

Neurological applications, given the importance of piperidine structures in neuropharmacology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume